2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Description

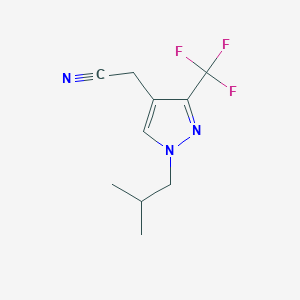

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole-based nitrile compound featuring a trifluoromethyl (-CF₃) group at the 3-position and an isobutyl substituent at the 1-position of the pyrazole ring. The acetonitrile moiety is directly attached to the 4-position of the pyrazole core.

Properties

Molecular Formula |

C10H12F3N3 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C10H12F3N3/c1-7(2)5-16-6-8(3-4-14)9(15-16)10(11,12)13/h6-7H,3,5H2,1-2H3 |

InChI Key |

BVUKZVJULXMWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isobutyl and trifluoromethyl groups. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Key Observations :

- Functional Group Impact : Replacing the oxadiazole ring (as in 5B ) with acetonitrile reduces hydrogen-bonding capacity but increases electrophilicity, which may affect reactivity in synthetic pathways or target engagement .

- Trifluoromethyl Group : The -CF₃ group is a consistent feature across analogs, contributing to metabolic stability and hydrophobic interactions in agrochemical targets like succinate dehydrogenase (SDH) .

Physicochemical Properties

- The acetonitrile group may lower melting points compared to oxadiazole-thioethers due to reduced crystallinity.

- Synthetic Yields : Acetonitrile-containing analogs (e.g., , Compound 2: 27.7% yield ) generally exhibit lower yields compared to thioether derivatives (e.g., 83.3% for bromobenzylthio), suggesting challenges in nitrile-group incorporation.

Biological Activity

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, thereby improving bioavailability. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 248.25 g/mol. The structure consists of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial : Pyrazole derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal activity.

- Antitumor : Some studies suggest that pyrazole derivatives can inhibit specific cancer-related pathways, such as BRAF(V600E), making them candidates for anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have predicted its binding affinity to enzymes and receptors involved in inflammatory and tumorigenic pathways. The trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating cellular uptake.

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, revealing that compounds with similar structures to this compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . -

Antimicrobial Efficacy :

In vitro assays demonstrated that related pyrazole compounds effectively inhibited the growth of pathogenic bacteria. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis . -

Antitumor Potential :

Research focusing on the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance anticancer activity against BRAF(V600E) and other cancer-related targets .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole | Contains a chlorophenyl substituent | Potential anti-cancer activity |

| 1-methyl-3-(trifluoromethyl)pyrazole | Methyl substitution on the pyrazole ring | Enhanced solubility |

| 3-amino-5-trifluoromethylpyrazole | Amino group at position 3 | Increased reactivity towards electrophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.